Docosyl dodecyl phosphate
Description
Historical Trajectory and Evolving Paradigms in Long-Chain Alkyl Phosphate (B84403) Ester Research
The study of phosphate esters dates back over a century, with initial reports on triaryl phosphates appearing in the mid-19th century. epa.gov The utility of these compounds as plasticizers for polymers like cellulose (B213188) acetate (B1210297) and poly(vinyl chloride) was recognized in the early 20th century. epa.gov The 1950s marked a significant expansion in the application of alkyl and aryl phosphate esters, which began to be used as antistatic agents, emulsifiers, wetting agents, hydrotropes, and additives in gasoline and lubricants. epa.govresearchgate.netmdpi.com
Early research and commercial production historically focused on the reaction of alcohols with potent phosphorylating agents like phosphoric anhydride (B1165640) or polyphosphoric acid. researchgate.netacs.org These methods often resulted in a mixture of monoalkyl, dialkyl, and trialkyl phosphate esters, which limited the ability to study the specific properties of a single, highly purified compound. researchgate.net
A pivotal shift in the research paradigm has been the move towards synthesizing highly purified, structurally defined long-chain alkyl phosphates. This evolution was driven by the understanding that the specific properties and self-assembly behaviors of these surfactants are highly dependent on their precise chemical structure, including the length of the alkyl chains and whether they are mono- or di-esters. researchgate.netcapes.gov.br For instance, research has shown that while many industrial alkyl phosphates are mixtures, highly purified mono-esters can form unique and stable self-assembled structures, such as the "α-gel" phase observed with hexadecyl phosphate neutralized with L-arginine. researchgate.net
The focus has also evolved from general surfactant applications to more specialized and high-performance areas. Modern research investigates the use of long-chain alkyl phosphates in creating advanced materials, such as stable dispersions of multi-walled carbon nanotubes and self-assembled monolayers (SAMs) on metal oxide surfaces. capes.gov.brscirp.org Studies have demonstrated that the length of the alkyl chain directly influences the order and packing density of these monolayers. capes.gov.br While much of the historical and recent research has centered on monoalkyl phosphates or dialkyl phosphates with identical chains, the investigation of asymmetrical dialkyl esters like docosyl dodecyl phosphate represents a newer frontier, promising more complex and tunable material properties.
Foundational Principles of Amphiphilic Chemical Compounds Relevant to this compound
This compound is classified as an amphiphilic molecule, a term derived from the Greek words amphis (both) and philia (love, friendship). This describes its dual chemical nature: possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part within the same molecule. This fundamental principle governs its behavior in solution and at interfaces. acs.org
Hydrophilic Head Group: In this compound, the phosphate group (-PO₄⁻) serves as the polar, hydrophilic head. This part of the molecule is capable of forming favorable interactions, such as hydrogen bonds, with water and other polar solvents. The ionic nature of the phosphate ester headgroup is a key factor in its interaction with aqueous environments. acs.org
Hydrophobic Tails: The molecule possesses two nonpolar, hydrophobic tails: a docosyl (C₂₂) chain and a dodecyl (C₁₂) chain. These long hydrocarbon chains are repelled by water and prefer to associate with other nonpolar molecules or to minimize their contact with water by aggregating together.
This dual character drives the phenomenon of self-assembly . In an aqueous medium, amphiphilic molecules like this compound spontaneously organize into larger, ordered structures to minimize the unfavorable interactions between their hydrophobic tails and water. acs.orgnih.govmdpi.com The geometry of the molecule, including the size of the headgroup and the volume and length of the tails, dictates the type of structure formed. acs.org Depending on concentration and other solution conditions, these can include:
Micelles: Spherical aggregates where the hydrophobic tails form a core and the hydrophilic heads form an outer shell that interfaces with the water.
Vesicles (or Liposomes): Enclosed bilayer structures with an aqueous core, where two layers of amphiphiles are arranged tail-to-tail. Phospholipids, which are natural double-chained amphiphiles with phosphate ester headgroups, are well-known to form vesicles. acs.org
Bilayers: Sheet-like structures that are the basis of cell membranes.
The presence of two long and unequal alkyl chains in this compound suggests the potential for complex packing arrangements within these self-assembled structures. The interplay between the hydrophilic head and the two distinct hydrophobic tails is crucial for its function as a surfactant, emulsifier, or component in advanced material formulations. acs.orgbiorxiv.org
Critical Research Gaps and Future Directions in this compound Investigation
Despite a robust history of research into long-chain alkyl phosphates, the specific compound this compound remains largely uncharacterized in scientific literature. This scarcity of dedicated research represents the most significant research gap. While general properties can be inferred from studies on similar molecules, detailed experimental data on its synthesis, purification, and physicochemical properties are lacking.
Critical Research Gaps:
Synthesis and Characterization: There is a need for established, high-yield synthetic routes to produce pure, asymmetrical this compound, separating it from potential monoalkyl and symmetrical dialkyl byproducts. While methods for producing high-carbon alkyl phosphates exist, they have not been specifically detailed for this compound. researchgate.net Comprehensive characterization using modern analytical techniques such as NMR (¹H, ¹³C, ³¹P), mass spectrometry, and infrared spectroscopy is required to confirm its structure and purity. scirp.orgresearchgate.net
Physicochemical Properties: Fundamental data, such as the critical micelle concentration (CMC), Krafft temperature, and surface tension reduction capabilities, have not been experimentally determined. researchgate.net These parameters are essential for understanding its effectiveness as a surfactant.
Self-Assembly Behavior: The specific nature of the nanostructures (micelles, vesicles, gels) formed by this compound in aqueous solution is unknown. The influence of having two different long alkyl chains (C₂₂ and C₁₂) on molecular packing and aggregate morphology is a key unanswered question. Research on other amphiphiles shows that such structural nuances can lead to the formation of various nanostructures, including spherical or worm-like micelles and vesicles. acs.orgnih.gov
Future Research Directions:
Advanced Material Formulation: Drawing from research on other long-chain phosphates, a promising direction is the investigation of this compound in materials science. Its potential to form stable self-assembled monolayers (SAMs) on metal oxide surfaces like titanium oxide could be explored for applications in tribology, biocompatible coatings, and corrosion inhibition. capes.gov.br
Emulsion and Dispersion Technology: The compound’s amphiphilic nature makes it a candidate for use as a high-performance emulsifier or dispersing agent. Studies could focus on its ability to stabilize complex emulsions (e.g., water-in-oil-in-water) or to disperse nanoparticles in various media, an application shown for other phosphate esters. scirp.org
Biomimetic and Cosmetic Applications: Long-chain alkyl phosphates are valued in cosmetics for being mild surfactants. researchgate.net Future research could explore the formation of stable gel structures, similar to those found with highly purified monoalkyl phosphates, for use as a base in novel cosmetic or dermatological formulations. researchgate.net The interaction of its self-assembled structures with biological membranes or its potential use in creating bioresponsive materials could also be a fruitful area of investigation. nih.gov
Data Tables
Table 1: Chemical Properties of this compound Note: Data for this specific asymmetrical compound is limited. Properties are based on available database information.
| Property | Value | Source |
| Molecular Formula | C₃₄H₇₀O₄P⁻ | nih.gov |
| IUPAC Name | dodecyl docosyl phosphate | nih.gov |
| Physical Description | Information not available | |
| Molecular Weight | 565.9 g/mol (for the anion) | nih.gov |
| Solubility | Expected to have low water solubility but solubility in non-polar solvents. | cir-safety.orgcir-safety.org |
Table 2: Evolution of Long-Chain Alkyl Phosphate Ester Research
| Time Period | Key Research Focus | Examples of Compounds Studied | Common Applications |
| Early- to Mid-20th Century | Synthesis of ester mixtures; basic applications. | Tricresyl phosphate, Triphenyl phosphate | Plasticizers, Flame Retardants |
| Mid- to Late 20th Century | Expansion into surfactant and additive roles. | Mono-N-Dodecyl phosphate, Cetyl phosphate | Emulsifiers, Wetting Agents, Lubricant Additives |
| Late 20th to Early 21st Century | Focus on purification and self-assembly of defined structures. | Highly purified Hexadecyl phosphate, Alkyl phosphates (C10-C18) | Cosmetics, Self-Assembled Monolayers (SAMs) |
| Contemporary/Future | Asymmetrical and functionalized esters for advanced materials. | This compound, Polyphosphoesters | Advanced Coatings, Nanomaterial Dispersion, Biomimetic Systems |
Properties
CAS No. |
840454-85-5 |
|---|---|
Molecular Formula |
C34H70O4P- |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
docosyl dodecyl phosphate |
InChI |
InChI=1S/C34H71O4P/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36)/p-1 |
InChI Key |
RGTXDRCNDASIHF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Docosyl Dodecyl Phosphate
Synthetic Methodologies for Mixed Alkyl Phosphate (B84403) Esters
The creation of mixed alkyl phosphate esters like docosyl dodecyl phosphate involves targeted chemical reactions to form a phosphate bridge between two different alcohol molecules. The choice of phosphorylating agent and reaction conditions are pivotal in achieving a high yield and purity of the desired unsymmetrical diester.
Polyphosphoric Acid-Mediated Phosphorylation Techniques
Polyphosphoric acid (PPA) is a widely utilized reagent for the phosphorylation of alcohols. It serves as both a catalyst and a dehydrating agent in the formation of phosphate esters. The synthesis of mixed alkyl phosphates such as this compound can be approached by reacting a mixture of docosyl alcohol and dodecyl alcohol with PPA. The mechanism involves the protonation of the alcohol's hydroxyl group by the acidic PPA, followed by nucleophilic attack on a phosphorus atom within the polyphosphate chain. This process leads to the formation of a mixture of monoalkyl phosphates, dialkyl phosphates (both symmetrical and unsymmetrical), and residual phosphoric acid. google.comshreechem.in
Historically, the reaction of alcohols with phosphoric anhydride (B1165640) (P₂O₅) or PPA has been a common method for preparing phosphate esters. researchgate.net For the synthesis of high-carbon alkyl phosphates, a solvent-free approach using PPA is often preferred, which is considered an environmentally friendly method with minimal waste. researchgate.net The PPA itself can be prepared by reacting phosphoric acid (85 wt%) with phosphorus pentoxide. researchgate.netresearchgate.net
Optimization of Reaction Conditions for High Purity this compound
Achieving a high yield of the specific mixed diester, this compound, over the possible monoesters and symmetrical diesters (didocosyl phosphate and didodecyl phosphate) requires careful optimization of the reaction conditions. illinois.edunih.gov Key parameters that are typically manipulated include the molar ratio of the two alcohols to the phosphorylating agent, the reaction temperature, and the reaction time.
For similar high-carbon alkyl phosphate syntheses, studies have shown that the molar ratio of the total alcohol to P₂O₅ (used in the preparation of PPA) is a critical factor. researchgate.net For instance, in the synthesis of other long-chain alkyl phosphates, optimal conditions have been found to be a molar ratio of hydroxyl groups to P₂O₅ of 3.0:1.0, a reaction temperature of around 80°C, and a reaction time of approximately 5.5 hours. researchgate.netresearchgate.net These conditions have been reported to yield a high content of monoalkyl phosphate with a high conversion rate. researchgate.net To favor the formation of the mixed diester, a sequential addition of the alcohols could be explored, although this can complicate the process. The optimization process often involves a systematic variation of these parameters to maximize the yield of the desired this compound.
Advanced Spectroscopic Characterization for Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. libretexts.org For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra would be utilized to confirm the structure.
¹H NMR: The proton NMR spectrum would show characteristic signals for the long alkyl chains. The protons on the carbons adjacent to the phosphate oxygen (α-carbons) would appear as multiplets at a downfield chemical shift (around δ 4.0-4.3 ppm) due to the deshielding effect of the phosphate group. These signals would also exhibit coupling to the ³¹P nucleus. The numerous methylene (B1212753) groups of the docosyl and dodecyl chains would produce a large, overlapping signal complex in the upfield region (around δ 1.2-1.4 ppm), while the terminal methyl groups would appear as triplets at approximately δ 0.8-0.9 ppm.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the alkyl chains. acs.org The α-carbons attached to the phosphate ester oxygen would be shifted downfield (around δ 65-70 ppm) and would show coupling to the ³¹P nucleus. The other carbons of the alkyl chains would resonate at their expected upfield positions. Decoupling the ³¹P nucleus can help in simplifying the spectrum and confirming which carbons are coupled to phosphorus. jeol.com
³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphate esters. huji.ac.il A single resonance would be expected for this compound, with a chemical shift characteristic of a dialkyl phosphate ester. This technique is highly sensitive to the electronic environment of the phosphorus atom. huji.ac.il
Table 1: Representative ¹H and ¹³C NMR Data for a Dialkyl Phosphate Ester
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -CH₃ | ~0.88 (triplet) | ~14 |
| -(CH₂)n- | ~1.26 (multiplet) | ~22-32 |
| -CH₂-O-P | ~4.0 (multiplet) | ~68 (doublet, J_C-P) |
Note: The exact chemical shifts and coupling constants for this compound would need to be determined experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. core.ac.uk The FTIR spectrum of this compound would display several characteristic absorption bands.
Key vibrational frequencies would include:
P=O Stretching: A strong absorption band typically appears in the region of 1250-1280 cm⁻¹ for the phosphoryl group.
P-O-C Stretching: Strong bands corresponding to the P-O-C linkages are expected in the 950-1050 cm⁻¹ region. msu.edu
C-H Stretching: Strong absorptions from the numerous C-H bonds of the alkyl chains would be observed in the 2850-2960 cm⁻¹ range. msu.edu
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups would be present in the 1375-1465 cm⁻¹ region.
Table 2: Characteristic FTIR Absorption Bands for Alkyl Phosphate Esters
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| P=O | Stretching | 1250 - 1280 | Strong |
| P-O-C | Stretching | 950 - 1050 | Strong |
| C-H (alkyl) | Stretching | 2850 - 2960 | Strong |
| C-H (alkyl) | Bending | 1375 - 1465 | Medium |
Source: General values from infrared spectroscopy correlation tables. msu.eduresearchgate.netresearchgate.netchemistryjournal.net
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. For this compound, techniques such as electrospray ionization (ESI) or direct analysis in real time (DART) mass spectrometry could be employed. nih.gov
In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be abundant. nih.gov Fragmentation analysis (MS/MS) would reveal characteristic losses of the alkyl chains. mdpi.com The fragmentation of alkyl phosphate esters often proceeds through the consecutive loss of the alkyl groups as alkenes, which is a result of a McLafferty-type rearrangement. mdpi.comresearchgate.net This would lead to fragment ions corresponding to the loss of dodecene and/or docosene, providing definitive evidence for the presence of both alkyl chains attached to the phosphate core.
Self Assembly and Supramolecular Organization of Docosyl Dodecyl Phosphate Systems
Formation and Analysis of Self-Assembled Monolayers (SAMs) on Solid Substrates
Self-assembled monolayers of organophosphorus compounds, including docosyl dodecyl phosphate (B84403), represent a versatile method for modifying the surface properties of materials. researchgate.netcsem.chethz.ch These monolayers are formed by the spontaneous organization of molecules onto a substrate, creating a densely packed, ordered, and stable single layer. ethz.ch
Mechanisms of Adsorption and Chemisorption on Metal Oxide Surfaces (e.g., Titanium, Silicon)
The formation of docosyl dodecyl phosphate SAMs on metal oxide surfaces such as titanium oxide (TiO₂) and silicon oxide (SiO₂) is primarily driven by the strong interaction between the phosphate head group and the metal oxide. This interaction can involve both physisorption and chemisorption.
Initially, the phosphate head groups are attracted to the hydroxylated metal oxide surface through hydrogen bonding and electrostatic interactions. This is followed by a condensation reaction between the P-OH groups of the phosphate and the Me-OH groups on the surface, leading to the formation of strong, covalent Me-O-P bonds. This chemisorption process is a key factor in the formation of robust and stable monolayers.
Studies on similar long-chain alkyl phosphates have shown that the adsorption process is influenced by factors such as the solvent, temperature, and the nature of the substrate. For instance, the formation of densely packed SAMs of octadecyl phosphate on various metal oxides was found to be effective when prepared from a heptane/2-propanol solution. ethz.ch The presence of a native oxide layer on metals like titanium is crucial for the covalent attachment of the phosphate head groups. mdpi.commdpi.com
The binding of the phosphate group to the metal oxide surface can occur in different modes, including monodentate, bidentate, and tridentate coordination. The specific binding geometry influences the packing density and orientation of the alkyl chains within the monolayer. Research on octadecylphosphoric acid on tantalum oxide surfaces has provided detailed insights into the structural chemistry of these interfaces. ethz.ch
Molecular Packing, Orientation, and Long-Range Order within Monolayers
Once adsorbed onto the substrate, this compound molecules arrange themselves to maximize van der Waals interactions between their long alkyl chains, leading to a highly ordered and densely packed monolayer. The long docosyl and dodecyl chains play a significant role in this ordering process.
The molecular packing and orientation within the monolayer are critical determinants of its properties. Techniques such as grazing incidence X-ray diffraction (GIXD) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have been used to characterize the structure of similar alkyl phosphate SAMs. These studies have revealed that the alkyl chains are typically tilted with respect to the surface normal to achieve optimal packing density. ethz.chacs.org The tilt angle and the degree of conformational order are influenced by the chain length and the preparation conditions. Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased intermolecular interactions. ethz.ch
Environmental Stability and Durability of this compound SAMs
A key advantage of phosphonate-based SAMs, including those of this compound, is their high environmental stability and durability. nih.govnih.gov The strong covalent bond between the phosphate head group and the metal oxide surface provides significant resistance to desorption and chemical attack. nih.gov
Studies on the stability of octadecylphosphonic acid (ODPA) SAMs on various metal oxide surfaces have demonstrated their robustness under different environmental conditions, including exposure to oxidative environments. nih.gov These monolayers have been shown to maintain their integrity and surface properties over extended periods. The dense packing of the long alkyl chains also contributes to the stability of the monolayer by creating a barrier that protects the underlying substrate from the surrounding environment. mdpi.com
The thermal stability of alkylphosphonate SAMs has also been investigated, with studies showing that they can withstand elevated temperatures without significant degradation. researchgate.net This robustness makes them suitable for applications that require long-term performance and resistance to harsh conditions.
Colloidal and Aggregation Behavior in Aqueous and Non-Aqueous Media
In solution, the amphiphilic nature of this compound drives its self-assembly into various colloidal structures. The type of aggregate formed depends on factors such as the concentration of the surfactant, the nature of the solvent (aqueous or non-aqueous), temperature, and the presence of electrolytes. wikipedia.orgupc.edu
Determination of Critical Micelle Concentration (CMC) and Aggregation Numbers
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution begin to form aggregates called micelles. wikipedia.org The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in physical properties of the solution, such as surface tension, conductivity, or fluorescence, as a function of surfactant concentration. uliege.bescispace.com For sodium dodecyl sulfate (B86663) (SDS), a well-studied anionic surfactant, the CMC in pure water at 25°C is approximately 8 x 10⁻³ mol/L. wikipedia.org The CMC of this compound would be influenced by its double-chain structure and the longer alkyl chains.
The aggregation number, which is the average number of surfactant molecules in a micelle, is another important parameter. researchgate.net It is affected by factors like the surfactant's molecular structure, temperature, and the ionic strength of the solution. uliege.beresearchgate.net Techniques such as light scattering and time-resolved fluorescence quenching are commonly used to determine aggregation numbers. uliege.beresearchgate.net For instance, the aggregation number of sodium dodecyl sulfate micelles has been found to increase with increasing concentration. researchgate.net
| Surfactant | CMC (mM) in Water | Reference |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | 8.2 | lcms.cz |
| Cetyltrimethylammonium Bromide (CTAB) | 0.91 | |
| Dodecyltrimethylammonium Bromide (DTAB) | 16 | wikipedia.org |
Morphological Characterization of Micellar, Vesicular, and Lamellar Phases
Depending on the conditions, this compound can form a variety of aggregate structures in solution beyond simple spherical micelles. These include:
Micelles: These are typically spherical or cylindrical aggregates where the hydrophobic tails are sequestered in the core and the hydrophilic head groups are exposed to the aqueous environment. scielo.br
Vesicles: These are spherical structures composed of a lipid bilayer enclosing an aqueous core. Vesicles can be formed by single-chain alkyl phosphates under specific pH conditions. researchgate.net
Lamellar Phases: These consist of stacked bilayers of surfactant molecules separated by a liquid medium. semanticscholar.orggoogle.com Lamellar structures are often observed at higher surfactant concentrations and can exhibit liquid crystalline properties. upc.edu The formation of well-defined lamellar structures has been reported for complexes of monododecyl phosphate with polyelectrolytes. rsc.org
Interfacial Phenomena and Surface Science Governed by Docosyl Dodecyl Phosphate
Adsorption Thermodynamics and Kinetics at Fluid-Fluid Interfaces
The behavior of docosyl dodecyl phosphate (B84403) at interfaces is dictated by the balance of interactions between its hydrophilic phosphate head and the polar phase (e.g., water) and its hydrophobic alkyl tails and the nonpolar phase (e.g., air or oil). This leads to a reduction in the surface or interfacial tension.
For long-chain surfactants, the interfacial tension at a water/alkane interface is influenced by competitive adsorption between the surfactant and oil molecules. mpg.de The equilibrium interfacial tension is expected to decrease with increasing concentration of docosyl dodecyl phosphate in the bulk phase until it reaches the critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and the interface becomes saturated. For other long-chain surfactants, such as dodecyl-β-d-maltoside, the reduction in interfacial tension is a function of the head group's polarity and the surfactant's concentration. specialchem.com
The kinetics of adsorption, or how quickly the surface tension reaches equilibrium, is typically a diffusion-controlled process for surfactants. researchgate.net For long-chain alkyl phosphates, the adsorption process can be slow, indicating cooperative adsorption at the interface. specialchem.com The dynamic surface tension would be expected to decrease over time as more this compound molecules diffuse from the bulk and arrange themselves at the interface.
Table 1: Expected Trends in Interfacial Tension for this compound This table is based on general principles of surfactant behavior as specific data for this compound is not available.
| Parameter | Expected Behavior with Increasing Concentration | Rationale |
|---|---|---|
| Equilibrium Surface/Interfacial Tension | Decreases until the Critical Micelle Concentration (CMC) is reached, then plateaus. | Adsorption of amphiphilic molecules at the interface reduces the free energy of the surface. At the CMC, the interface is saturated. |
| Dynamic Surface/Interfacial Tension | Decreases over time at a given concentration below the CMC. | The process is governed by the diffusion of surfactant molecules from the bulk to the interface, which takes time. |
Specific adsorption isotherms and surface excess calculations for this compound are not available in the current literature. However, the adsorption of surfactants at fluid-fluid interfaces is commonly described by models such as the Langmuir or Freundlich isotherms. royalsocietypublishing.org
The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical sites. royalsocietypublishing.org In contrast, the Freundlich isotherm is an empirical model that can describe multilayer adsorption on heterogeneous surfaces. tandfonline.com For ionic surfactants, more complex models like the Frumkin isotherm are often used to account for intermolecular interactions within the adsorbed layer. mpg.de
The surface excess concentration (Γ) , which is the amount of surfactant adsorbed per unit area of the interface, can be calculated from the Gibbs adsorption equation if the relationship between surface tension and surfactant concentration is known. A general form of the equation relates the change in surface tension (γ) to the change in the chemical potential of the surfactant. For dilute solutions of a single non-ionic surfactant, this can be simplified to relate Γ to the slope of the surface tension versus the logarithm of the bulk concentration (C):
Γ = - (1/RT) * (dγ/dlnC)
where R is the gas constant and T is the absolute temperature.
For long-chain alkyl phosphates, it is expected that they would form a densely packed monolayer at the interface due to strong hydrophobic interactions between the long alkyl chains. acs.org The surface excess concentration would increase with the bulk concentration up to the CMC.
Equilibrium and Dynamic Surface/Interfacial Tension Measurements
Wettability and Solid-Liquid Interfacial Interactions
The adsorption of this compound onto solid surfaces can significantly alter their surface properties, particularly their wettability and adhesion characteristics.
While specific contact angle data for surfaces modified solely with this compound are not published, studies on similar long-chain alkyl phosphates provide valuable insights. Self-assembled monolayers (SAMs) of dodecyl phosphate on various metal oxide surfaces (e.g., Al₂O₃, Ta₂O₅, Nb₂O₅, ZrO₂, and TiO₂) have been shown to create highly hydrophobic surfaces. acs.org These surfaces exhibit advancing water contact angles of 110° or greater, indicating a significant change in the surface from hydrophilic to hydrophobic. acs.orgresearchgate.net
It is reasonable to expect that a self-assembled monolayer of this compound would produce a similarly, if not more, hydrophobic surface due to the presence of the long docosyl (C22) and dodecyl (C12) alkyl chains. The orientation of the molecules, with the phosphate groups anchoring to the substrate and the long alkyl chains pointing away from the surface, creates a low-energy, "waxy" surface. The ability to control the wettability by co-depositing different alkyl phosphates has also been demonstrated, allowing for the fine-tuning of surface properties. acs.orgresearchgate.net
Table 2: Representative Water Contact Angles on Surfaces Modified with Alkyl Phosphates This table presents analogous data from similar compounds to infer the potential properties of this compound-modified surfaces.
| Modifying Agent | Substrate | Advancing Water Contact Angle (°) | Reference |
|---|---|---|---|
| Dodecyl phosphate (DDPO₄) | Tantalum oxide (Ta₂O₅) | ≥110 | acs.orgresearchgate.net |
| Dodecyl phosphate (DDPO₄) | Titanium oxide (TiO₂) | ≥110 | acs.org |
| Dodecyl phosphate (DDPO₄) | Aluminum oxide (Al₂O₃) | ≥110 | acs.org |
| 12-Hydroxy dodecyl phosphate (OH-DDPO₄) | Tantalum oxide (Ta₂O₅) | ~50 | acs.org |
The formation of an alkyl phosphate layer on a substrate directly modulates its surface energy. A high contact angle is indicative of a low surface energy. The dense packing of the long alkyl chains of this compound would minimize the surface free energy, leading to reduced adhesion of water and other polar liquids.
This modification of surface energy is critical for enhancing adhesion to other materials, particularly in coating applications. Phosphate esters are known to act as adhesion promoters for coatings on various substrates, including metals. google.com They can improve the bonding between an organic coating and a metallic substrate, enhancing durability and corrosion resistance. specialchem.comresearchgate.net The phosphate group can form strong bonds with metal oxide surfaces, while the long alkyl chains can entangle with the polymer matrix of the coating, creating a strong interfacial link. ysxbcn.com For instance, alkyl phosphate salts have been used in phosphating baths to improve the adhesion of paints to magnesium alloys. ysxbcn.com
Research Applications in Advanced Materials Science and Engineering
Surface Engineering and Functional Coatings
Surface engineering involves the modification of a material's surface to achieve properties that are distinct from the bulk material, such as improved wear resistance, corrosion protection, or biocompatibility. numberanalytics.comrlmm.org Functional coatings are a primary method of surface engineering, where a thin layer of material is applied to a substrate to bestow these desired characteristics. numberanalytics.compolymtl.ca
The molecular structure of docosyl dodecyl phosphate (B84403) makes it suitable for creating highly ordered, tailored surface architectures. Long-chain alkyl phosphates are known to form self-assembled monolayers on various substrates. researchgate.net This ability allows for the precise control of surface properties at a molecular level.
Research in this area focuses on how these organized layers can alter a material's surface energy, wettability, and adhesive properties. By forming a dense, uniform coating, docosyl dodecyl phosphate can create a stable, low-energy surface. This is foundational for developing materials with specific interfacial behaviors, which is critical for applications requiring controlled friction, anti-fouling properties, or enhanced biocompatibility. rsc.org The long docosyl and dodecyl chains contribute to forming a robust and well-ordered molecular layer, essential for achieving consistent and reliable material performance.
Polymer composites are materials where a polymer matrix is reinforced with one or more filler materials to enhance its properties. researchgate.netsci-hub.se Hybrid materials combine different classes of materials, such as organic and inorganic components, to create substances with synergistic or novel functionalities. csic.es
In the fabrication of polymer composites, achieving a uniform dispersion of filler particles within the polymer matrix is critical for optimal performance. mdpi.com this compound is investigated as a dispersing agent or surfactant in these systems. researchgate.netresearchgate.net Its amphiphilic nature, with a polar phosphate head and nonpolar alkyl tails, allows it to adsorb onto the surface of filler particles. This action helps to prevent the agglomeration of fillers and improves the interfacial adhesion between the filler and the polymer matrix. Enhanced compatibility leads to composites with improved mechanical strength, thermal stability, and electrical properties. mdpi.comresearchgate.net Research focuses on how varying the concentration of such surfactants affects the rheology of the un-crosslinked material and the ultimate mechanical and morphological properties of the final composite. csic.es
Bioceramics, such as hydroxyapatite (B223615) (HA) and tricalcium phosphate (TCP), are widely used in medical applications for bone regeneration and repair due to their biocompatibility and osteoconductivity. mdpi.com this compound is studied as a component in the synthesis of precursors for these advanced ceramics. mdpi.comresearchgate.net
Specifically, calcium salts of alkyl phosphates, including calcium dodecyl phosphate, serve as single-source precursors for biphasic calcium phosphate ceramics. mdpi.comresearchgate.net The thermal decomposition of these organometallic precursors is a key area of investigation. Studies show that calcium dodecyl phosphate undergoes a complex series of phase transformations upon heating. mdpi.com The decomposition begins at approximately 278–280 °C, associated with the cleavage of the alkyl chains. mdpi.com As the temperature increases, these precursors transform into mixtures of different calcium phosphate phases. For instance, at 1000 °C, a mixture of β-tricalcium phosphate (β-TCP) and calcium pyrophosphate (β-CPP) is formed. mdpi.com
The morphology of the resulting ceramic powders is influenced by the precursor used. Calcium dodecyl phosphate, when fired, can produce submicron-sized particles (around 300–400 nm), which could be advantageous for fabricating dense bioceramics. mdpi.com Powders thermally treated in the 400–600 °C range are considered promising as single precursors for biphasic bioceramics. researchgate.net
| Temperature | Resulting Phases | Particle Morphology | Ca/P Ratio of Product |
|---|---|---|---|
| 600 °C | Mixture of HAp, Ca(PO₃)₂, and CaO | Not specified | Variable (HAp=1.67, Ca(PO₃)₂=0.5) |
| 1000 °C | Mixture of β-TCP and β-CPP | Randomly shaped, submicron size (300-400 nm) | Variable (β-TCP=1.5, β-CPP=1.0) |
Integration into Polymer Composites and Hybrid Materials Research
Colloidal and Formulation Science Research
Colloidal and formulation science underpins numerous industries, focusing on the production and stability of multi-component systems like emulsions and suspensions. gre.ac.uk The performance of these products often depends on the careful selection of stabilizing agents.
Emulsions are mixtures of two immiscible liquids, like oil and water, where one is dispersed in the other as fine droplets. Their inherent thermodynamic instability leads to destabilization through processes like creaming, flocculation, and coalescence. chalmers.se Surfactants are essential for creating and stabilizing emulsions by reducing the interfacial tension between the two phases and forming a protective barrier around the droplets. usp.br
This compound is studied for its role as a high-carbon alkyl phosphate surfactant. researchgate.netresearchgate.net Research confirms its effectiveness as an emulsifying and dispersing agent. The mechanism of stabilization involves the adsorption of the surfactant molecules at the oil-water interface. The long, nonpolar docosyl and dodecyl chains orient into the oil phase, while the polar phosphate head group remains in the aqueous phase. This creates a steric or electrostatic barrier that prevents droplets from merging, thus kinetically stabilizing the emulsion. chalmers.seusp.br The specific length of the alkyl chains (C22 and C12) contributes to its performance, influencing its packing at the interface and the robustness of the stabilizing film.
Droplet microfluidics is a technology that enables the generation of highly uniform droplets with precise control over their size, shape, and composition. nih.govmdpi.com This technique involves injecting a dispersed phase fluid into a continuous phase fluid within a microchannel device, where droplets are sheared off at a junction. nih.gov The stability of these droplets is paramount for the subsequent use of the system, whether for particle synthesis, encapsulation, or as microreactors. researchgate.netmdpi.com
The role of surfactants is critical in this process. A surfactant, such as this compound, is typically added to the continuous phase to stabilize the newly formed droplets and prevent their coalescence. mdpi.com By reducing the interfacial tension, the surfactant facilitates the "pinch-off" process of droplet formation. mdpi.com Once formed, the adsorbed layer of surfactant on the droplet's surface provides the necessary repulsive force to keep the droplets separate as they travel through the microchannels. This enables the fabrication of monodisperse emulsions and particles, which is a key advantage of microfluidic systems over traditional bulk methods. mdpi.com The precise control afforded by this technology is essential for creating advanced, structured materials and controlled delivery systems. mdpi.com
Contribution to Rheological Properties of Complex Fluid Systems
This compound, a long-chain alkyl phosphate ester, functions as a high-performance surfactant and rheology modifier in various aqueous systems. ashland.comresearchgate.net Its amphiphilic nature, characterized by a long, hydrophobic docosyl (C22) and dodecyl (C12) tail and a hydrophilic phosphate headgroup, allows it to influence the flow behavior (rheology) of complex fluids such as slurries, emulsions, and suspensions. ashland.comepo.org
The primary mechanism by which phosphate ester surfactants like this compound modify rheology is through their adsorption at interfaces—either liquid-liquid or solid-liquid. In suspensions like phosphate ore slurries, the addition of surfactants alters the interactions between suspended particles, thereby changing the viscosity and flow characteristics of the entire system. mdpi.com The rheological properties of such slurries are highly dependent on factors such as solids concentration, particle size, and the chemical environment. Research on phosphate slurries has demonstrated that viscosity generally increases with higher solids concentration and smaller particle size. mdpi.com
Long-chain alkyl phosphates are recognized for their effectiveness as binders and rheology modifiers, providing plasticity and stability to materials like ceramics and extruded leads. ashland.com In complex fluid systems, these surfactants can reduce the viscosity under shear (shear-thinning behavior) or increase it, depending on the specific interactions and concentrations. For instance, studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) in gelatin hydrogels show that surfactant concentration critically impacts viscoelastic properties; lower concentrations can increase gel strength and viscosity, while excessive amounts can lead to a decline.
The following table, based on general findings for phosphate slurries, illustrates how various parameters can influence the rheological properties of such complex fluids.
Table 1: Factors Influencing the Apparent Viscosity of Phosphate Slurries
| Parameter | Effect on Apparent Viscosity | Observations |
|---|---|---|
| Solid Concentration | Increases with concentration | A slight increase at 20-30% concentration, with a more significant, exponential increase at higher concentrations (e.g., >40%). mdpi.com |
| Particle Size | Increases as particle size decreases | Finer particles lead to a higher surface area and more particle-particle interactions, increasing viscosity. |
| Shear Rate | Variable (Non-Newtonian behavior) | Slurries can exhibit shear-thickening (dilatant) behavior at moderate concentrations or shear-thinning (pseudoplastic) at high concentrations. mdpi.com |
| Additives (e.g., Surfactants) | Can increase or decrease viscosity | Surfactants modify surface charges and interactions, which can either improve particle dispersion (decreasing viscosity) or form complex networks (increasing viscosity). |
Role in Enzymatic Reaction Systems and Biocatalysis Research
Phosphate ester surfactants play a significant role in biocatalysis by creating specialized microenvironments that can enhance enzyme function and stability. Their ability to form structures like micelles and microemulsions makes them valuable tools in designing advanced enzymatic reaction systems for synthesizing a wide range of chemical compounds. mdpi.comasianjpr.com
Influence on Enzyme Activity and Stability within Microenvironments (e.g., Microemulsions)
Microemulsions are thermodynamically stable, transparent dispersions of water and an immiscible oil phase, stabilized by a surfactant film. asianjpr.comscispace.com These systems can act as "microreactors," providing a protective and favorable environment for enzymes. mdpi.com Long-chain surfactants like this compound are well-suited for creating such systems due to their excellent emulsifying capabilities. researchgate.net
Within a water-in-oil (w/o) microemulsion, enzymes are hosted in aqueous nanodroplets dispersed throughout the continuous oil phase. mdpi.com This setup offers several advantages:
Solubilization of Substrates : It allows for reactions involving hydrophobic substrates that are poorly soluble in aqueous solutions, as the bulk phase is organic. mdpi.com
Enhanced Stability : The surfactant interface can protect the enzyme from the denaturing effects of the organic solvent and, in some cases, increase its thermal stability and shift its optimal operating temperature. google.comnih.gov
Modified Activity : Enzyme activity can be significantly influenced by the microemulsion's composition. Key parameters include the water-to-surfactant molar ratio (Wo), which determines the size of the water pool, and the nature of the surfactant itself. mdpi.com
Research has shown that the charge and structure of the surfactant headgroup are critical. Anionic surfactants can interact electrostatically with charged residues on the enzyme's surface, which can either stabilize the enzyme's conformation or lead to its denaturation. mdpi.comgoogle.com For instance, studies comparing different surfactants found that enzyme activity in sodium dodecyl sulfate (SDS) microemulsions could decrease rapidly, while activity in systems with the non-ionic surfactant Triton X-100 remained stable for longer periods. mdpi.com Ethoxylated alkyl phosphates, which are anionic, have been shown to be compatible with proteases and can promote their activity, suggesting a potential for specifically designed phosphate surfactants in biocatalysis. nih.gov
Table 2: Effect of Microemulsion Components on Enzyme Performance
| Component/Parameter | Influence on Enzyme | Example Findings from Research |
|---|---|---|
| Surfactant Type | High impact on activity and stability | Activity of cholesterol oxidase decreased rapidly in SDS and CTAB microemulsions but remained stable in Triton X-100. mdpi.com AOT was found to have the least influence on the secondary structure of horseradish peroxidase compared to SDS. mdpi.com |
| Water Content (Wo) | Affects enzyme hydration and activity | For some enzymes, activity increases with water content. For others, an optimal Wo value exists, beyond which activity may decrease. mdpi.com |
| Organic Solvent | Can influence enzyme stability and activity | Replacing isooctane (B107328) with cyclohexane (B81311) and dodecane (B42187) led to a loss of horseradish peroxidase activity, indicating the importance of the oil phase. mdpi.com |
| Co-surfactant | Modifies interfacial film and flexibility | The presence of higher alcohols as co-surfactants appeared to stabilize enzyme activity in CTAB microemulsions. mdpi.com |
Contribution to Enzyme Immobilization Strategies for Biotransformation Efficiency
Enzyme immobilization, the process of confining enzymes to an inert support material, is a cornerstone of industrial biocatalysis. It enhances enzyme stability, simplifies separation from the reaction mixture, and allows for repeated use, which reduces costs. nih.govmdpi.com Immobilized enzymes are generally more robust and resistant to changes in pH and temperature compared to their free counterparts. nih.govacs.org
Surfactants can contribute to immobilization in several ways. They can be used to prepare nanocarriers or modify the surface of supports to facilitate oriented enzyme binding, which prevents non-productive interactions and improves catalytic efficiency. nih.gov For instance, reverse micelles formed by surfactants can be used to create a template for the oriented immobilization of enzymes like lipase. nih.gov
While direct studies on this compound for immobilization are not prevalent, the principles of using surfactants apply. Anionic surfactants like ethoxylated alkyl phosphates have been used to promote the activity of immobilized enzymes in bioprocessing applications. nih.govresearchgate.net The role of surfactants in immobilization strategies can be categorized as follows:
Surface Modification : Treating a support material with a surfactant can alter its surface properties (e.g., hydrophobicity) to create a more favorable microenvironment for the enzyme, enhancing adsorption and stability.
Carrier-Free Immobilization : Surfactants can be used in the formation of cross-linked enzyme aggregates (CLEAs). In this method, the enzyme is precipitated from a solution, and the resulting physical aggregates are cross-linked. Surfactants can sometimes aid in the precipitation step or be included in the final formulation to maintain activity. mdpi.com
Microemulsion-Based Organogels (MBGs) : Gelled microemulsion systems can serve as solid-phase catalysts, providing a stable, structured matrix for entrapping enzymes while addressing issues of product isolation and enzyme reuse common in liquid microemulsion systems. nih.gov
The choice of immobilization method and carrier material is crucial and depends on the specific enzyme and application.
Table 3: Overview of Common Enzyme Immobilization Techniques
| Immobilization Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Non-covalent Adsorption | Enzyme is physically adsorbed onto a support via weak interactions (e.g., van der Waals, hydrogen bonds). nih.gov | Simple, low cost, generally preserves enzyme activity. | Weak binding can lead to enzyme leaching from the support. nih.gov |
| Covalent Attachment | A stable covalent bond is formed between the enzyme and the support material. nih.gov | Strong binding prevents enzyme leakage, enhances stability. | Can involve harsh chemicals that may reduce enzyme activity. |
| Physical Entrapment | Enzyme is trapped within the pores of a polymer network or gel (e.g., calcium alginate). nih.gov | Protects enzyme from harsh environments, relatively gentle. | Mass transfer limitations for the substrate can lower reaction rates. |
| Cross-Linking (CLEAs) | Enzymes are cross-linked to each other to form insoluble aggregates, often without a separate carrier. mdpi.com | High enzyme loading, high stability, low production cost. | Can be difficult to handle, potential for diffusion limitations. mdpi.com |
Theoretical and Computational Modeling of Docosyl Dodecyl Phosphate Systems
Molecular Dynamics Simulations for Interfacial Adsorption and Self-Assembly Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ua.ac.be By integrating Newton's laws of motion, MD simulations can track the trajectory of every atom in a system, providing a detailed view of dynamic processes such as interfacial adsorption and self-assembly. ua.ac.be For amphiphilic systems like alkyl phosphates, MD simulations are invaluable for understanding how individual molecules aggregate to form larger structures such as micelles and bilayers.
While specific MD studies on docosyl dodecyl phosphate (B84403) are not prevalent in public literature, extensive research on related short-chain alkyl phosphates, particularly dodecyl phosphate, provides a robust framework for understanding its behavior. nih.gov These simulations typically model the amphiphile, water molecules, and any counterions present. The interactions between particles are defined by a force field, with common choices for biomolecular and surfactant systems including GROMOS, CHARMM, and OPLS. nih.govnih.gov
Studies on n-dodecyl phosphate have successfully described the properties of planar bilayer membranes and spherical micelles. nih.gov These simulations show that hydrogen bonding is a crucial factor in stabilizing bilayer aggregates at low pH, whereas micelles are more energetically favored at higher pH. nih.gov Key physical parameters can be extracted from these simulations, including the diffusion of the amphiphiles within an aggregate, the order parameters of the lipid chains, and the lifetime of hydrogen bonds between the surfactant molecules and surrounding water. nih.gov
The choice of force field and water model can significantly impact simulation outcomes. For instance, in simulations of sodium dodecyl sulfate (B86663) (SDS), another related surfactant, the Lennard-Jones parameters for the counterions and the head group's ionic oxygens, along with the water model (e.g., TIP3P, SPC/E, TIP4P), were found to be critical in determining the aggregation behavior. nih.gov An overly strong interaction between the counterion (sodium) and the head group can lead to unrealistic aggregate shapes in the simulation. nih.gov
The insights gained from these simulations on shorter alkyl phosphates can be extrapolated to predict the behavior of docosyl dodecyl phosphate. The longer docosyl (C22) and dodecyl (C12) chains would be expected to lead to more complex and potentially more ordered self-assembled structures, a hypothesis that MD simulations are well-suited to explore.
| Parameter | Description | Example from Literature (for related systems) | Reference |
|---|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of a system of atoms or molecules. | GROMOS96 (43A2), OPLS-AA, CHARMM36 | nih.govnih.gov |
| Water Model | Defines the geometry and interaction parameters of water molecules in the simulation. | SPC/E, TIP3P, TIP4P | nih.gov |
| Ensemble | The statistical ensemble defining the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, Temperature), NVT (constant Number of particles, Volume, Temperature) | mdpi.com |
| Simulation Time | The total time duration of the simulated physical process. | Microseconds (μs) per replicate | mdpi.com |
| Temperature Control | Algorithm used to maintain the system at a constant temperature. | Nosé-Hoover thermostat, Berendsen scaling | ua.ac.be |
Quantum Chemical Calculations for Molecular Interactions and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide highly accurate information about molecular geometry, charge distribution, and reaction pathways. While large-scale simulations of self-assembly are the domain of classical MD, quantum chemistry is essential for understanding the fundamental interactions that drive these processes.
For a molecule like this compound, quantum chemical calculations can elucidate the nature of the phosphate headgroup's interactions with water, counterions, and other surfactant molecules. Methods like Density Functional Theory (DFT) are frequently employed for such tasks. nih.gov For example, a study on the complexation of chitosan (B1678972) with sodium dodecyl sulfate used DFT to show that the interaction between the charged groups is key to complex formation. bakhtiniada.ru
Key aspects that can be analyzed include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for understanding the interactions of the polar phosphate headgroup. nih.gov
Theoretical Spectral Analysis: Quantum methods can predict vibrational spectra (like FT-IR), which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. nih.gov
In the context of this compound, quantum calculations could be used to study its hydrolysis, a reaction common to phosphate esters. nih.gov By modeling the reaction mechanism, one could determine activation energies and identify key intermediates, providing a detailed picture of the compound's chemical stability. Although no specific quantum chemical studies on this compound are available, the methodologies have been successfully applied to a wide range of phosphate-containing systems, from the DNA backbone to industrial chemicals, demonstrating their potential applicability. rsc.orgmdpi.com
| Method | Basis Set | Calculated Properties | Example Application | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311G+(d,p) | Optimized molecular structure, FMO analysis, MEP mapping, theoretical spectra | Characterization of a sulfonamide-Schiff base derivative | nih.gov |
| MP2, CCSD(T) | aug-cc-pVTZ, aug-cc-pVQZ | Benchmark conformational energies | Studying the DNA sugar-phosphate backbone | rsc.org |
| DFT (B3LYP) | 6-31G | Adhesion and dissociation energies | Analyzing interactions between epoxy resin and Si-containing molecules | mdpi.com |
Coarse-Grained Modeling of Large-Scale Aggregation and Phase Behavior
While all-atom MD simulations provide high-resolution detail, their computational cost limits the size and timescale of the systems that can be studied. To investigate large-scale phenomena like the formation of complex phases or the behavior of large aggregates over long periods, researchers often turn to coarse-grained (CG) modeling.
In a CG model, groups of atoms are represented as single "beads" or "sites". rsc.org This simplification reduces the number of particles in the simulation, allowing for significantly longer and larger-scale simulations. The interactions between these CG sites are described by an effective potential that is parameterized to reproduce certain properties of the underlying all-atom system or experimental data. rsc.org
For a large amphiphile like this compound, a CG model might represent the phosphate headgroup as one bead, and segments of the dodecyl and docosyl alkyl chains as a series of additional beads. This approach has been used to model a variety of complex systems, including phosphorylated disordered proteins and polymer-surfactant mixtures. biorxiv.orgnih.gov
The development of a CG model can follow different strategies:
Top-Down Approach: Parameters are tuned to reproduce experimental macroscopic properties. For instance, a CG model for phosphorylated proteins was developed by fitting a single parameter to experimental data on the proteins' global dimensions. biorxiv.org
Bottom-Up (or Structure-Based) Approach: The goal is to reproduce the structural properties of an all-atom simulation. The Multiscale Coarse-Graining (MS-CG) method, for example, derives effective forces between CG sites from underlying all-atom simulations. rsc.org
CG simulations are particularly well-suited for studying the phase behavior of surfactant systems. nih.gov They can capture transitions between different aggregate morphologies (e.g., from spherical micelles to cylindrical micelles or lamellar phases) as a function of concentration, temperature, or other conditions. For this compound, CG modeling would be the ideal tool to explore its full phase diagram and understand the formation of complex, hierarchically ordered structures.
| Feature | All-Atom Modeling | Coarse-Grained Modeling | Reference |
|---|---|---|---|
| Resolution | Explicit representation of every atom. | Groups of atoms are represented as single interaction sites ("beads"). | rsc.org |
| Computational Cost | High; limits system size (nanometers) and timescale (microseconds). | Low; allows for larger systems (micrometers) and longer timescales (milliseconds). | rsc.org |
| Typical Applications | Detailed analysis of local interactions, hydrogen bonding, solvent structure. | Study of large-scale self-assembly, phase behavior, polymer dynamics. | nih.govnih.gov |
| Force Field Development | Based on quantum mechanics and experimental data for small molecules. | Parameterized to match properties of all-atom simulations or macroscopic experimental data. | nih.govbiorxiv.org |
Data-Driven Approaches and Machine Learning Applications in Interfacial Science
The fields of materials and chemical science are being transformed by the integration of data-driven approaches and machine learning (ML). uni-muenster.de These tools can analyze vast datasets to identify patterns, predict properties, and accelerate the design and discovery of new materials with desired functionalities. nih.gov In interfacial science, ML is emerging as a powerful method to understand and engineer complex systems like those involving this compound.
Applications of ML in this domain are diverse and rapidly expanding:
Accelerating Material Design: ML models can be trained on existing experimental or simulation data to predict the properties of new, untested molecules. This can guide experimental efforts by identifying promising candidates. For example, a data-driven approach was used to identify non-cytotoxic ionic liquids for use as interfacial cell culture platforms, accelerating the research by guiding the experimental design. tandfonline.comnih.gov
Improving Simulation Models: ML can be used to develop more accurate and efficient force fields for molecular simulations. By learning from high-accuracy quantum mechanical data, ML potentials can achieve quantum accuracy at a fraction of the computational cost. ML has also been used to develop coarse-grained models, for instance, for studying dissolutive wetting. rsc.org
Analyzing Simulation Data: The vast amount of data generated by large-scale MD simulations can be challenging to analyze with traditional methods. ML techniques, such as dimensionality reduction, can help identify the most important collective motions and structural features within a simulation trajectory. This was demonstrated in a study that used a data-driven approach to compare and classify different force fields for lipids. acs.org
For this compound, ML could be applied to predict its interfacial properties, such as its ability to form stable emulsions or its adsorption behavior on different surfaces. By training a model on data from related alkyl phosphates, it may be possible to predict the performance of this specific compound without the need for extensive synthesis and experimentation. As more data on long-chain amphiphiles becomes available, the predictive power of these models is expected to increase, opening new avenues for the in silico design of surfactants for specific applications.
| Application Area | Problem Addressed | Machine Learning Approach | Reference |
|---|---|---|---|
| Material Discovery | Identification of non-cytotoxic ionic liquids for interfacial cell culture. | Active learning cycle involving regression models to guide experiments. | tandfonline.comnih.gov |
| Force Field Development | Development of a coarse-grained model for a dissolution process. | Combining DFT, MD, and experimental data to train a CG model. | rsc.org |
| Simulation Analysis | Classification and comparison of different lipid force fields. | Dimensionality reduction approach (SOAP vectors) to analyze simulation trajectories. | acs.org |
| Process Optimization | Enhancing efficiency in chemical pathology laboratories. | Supervised and unsupervised learning for classification and prediction from large datasets. | nih.gov |
Future Research Directions and Emerging Paradigms
Novel Synthesis Pathways for Sustainable Production of Docosyl Dodecyl Phosphate (B84403)
The development of environmentally friendly and efficient synthesis methods for long-chain alkyl phosphates like docosyl dodecyl phosphate is a critical area of future research. Traditional methods often involve reagents and conditions that are not ideal from a sustainability perspective.
Current research has explored solvent-free synthesis of high-carbon alkyl phosphates (C18-C22) using polyphosphoric acid, which is prepared from phosphoric acid and phosphorus pentoxide. researchgate.netresearchgate.net This approach has shown high yields for compounds like octadecyl and docosyl phosphates. researchgate.net Another study detailed the synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide, using machine oil as a dispersant to prevent the agglomeration of the hygroscopic P2O5. researchgate.net
Future investigations are expected to focus on:
Enzyme-mediated synthesis: Utilizing enzymes as catalysts could offer a greener and more selective route to producing this compound, potentially under milder reaction conditions. mdpi.com
Renewable feedstocks: Exploring the use of starting materials derived from renewable resources to synthesize both the docosyl and dodecyl chains would significantly enhance the sustainability profile of the final product.
Continuous flow synthesis: Moving from batch to continuous flow processes can offer better control over reaction parameters, leading to higher purity products and reduced waste.
Advanced Functionalization Strategies for Targeted Material Applications
The ability to functionalize this compound is key to unlocking its potential in a wide range of material applications. The long alkyl chains and the phosphate headgroup provide multiple sites for chemical modification.
Functionalization of similar long-chain molecules has been shown to be crucial for creating materials with desired properties. For instance, the functionalization of polyolefins, which are typically inert, is a highly sought-after goal to enable their use in more advanced applications. google.com Self-assembled monolayers (SAMs) of dodecyl phosphates have been used to create hydrophobic surfaces on titanium oxide. researchgate.net The introduction of additional functional groups, such as carboxylic acids or oligo(ethylene glycol), can further tailor the surface properties for specific applications like promoting biocompatibility or controlling protein adhesion. researchgate.net
Future research in this area will likely concentrate on:
Terminal functionalization: Attaching specific chemical moieties to the end of the docosyl or dodecyl chains to impart new functionalities. This could include photo-responsive groups, biocompatible polymers, or moieties for targeted drug delivery.
Phosphate headgroup modification: Altering the phosphate group to create different types of interactions with surfaces or other molecules.
Grafting onto polymers: Covalently attaching this compound to polymer backbones to create novel copolymers with unique self-assembly behaviors and material properties.
Multiscale Modeling and Experimental Synergies in this compound Research
The complexity of systems involving long-chain amphiphiles like this compound necessitates a combined approach of computational modeling and experimental validation. Multiscale modeling, which bridges different length and time scales, is a powerful tool for understanding and predicting the behavior of these molecules. scielo.org.corsc.org
Models can range from quantum mechanical calculations on the electronic structure of the phosphate headgroup to coarse-grained simulations of the self-assembly of large numbers of molecules. scielo.org.co For instance, multiscale finite element methods have been used to simulate the behavior of calcified hydrogels, where an inorganic phase like calcium phosphate is embedded in a polymer matrix. d-nb.info Such models can predict the effective material properties based on the microstructure. d-nb.info
The synergy between modeling and experimentation will be crucial for:
Predicting self-assembly: Simulating how this compound molecules will arrange themselves in different solvents and on various surfaces to form structures like micelles, bilayers, or more complex phases.
Designing new materials: Using computational screening to identify promising functionalization strategies before undertaking extensive experimental synthesis and characterization.
Interpreting experimental data: Providing a molecular-level understanding of experimental observations from techniques like X-ray scattering and spectroscopy.
Exploration of this compound in Responsive and Adaptive Materials
A significant emerging paradigm in materials science is the development of "smart" or "responsive" materials that can change their properties in response to external stimuli. The amphiphilic nature and potential for functionalization make this compound a promising building block for such materials. googleapis.com
Research on similar systems has demonstrated the potential for creating responsive materials. For example, films composed of a redox-active polymer and monododecyl phosphate have shown intrinsic electroactivity, making them interesting for electrochemical applications. rsc.org The pH-responsiveness of surfactants based on dehydroabietic acid-based phosphorus esters has also been demonstrated, where properties like critical micelle concentration and emulsifying ability change with pH. researchgate.net
Future research will likely explore the development of this compound-based materials that respond to:
pH changes: Creating materials that alter their structure or properties in acidic or basic environments.
Temperature variations: Designing systems that undergo phase transitions or changes in solubility at specific temperatures.
Light: Incorporating photo-switchable groups to create materials that can be controlled with light.
Electric or magnetic fields: Developing materials whose properties can be modulated by external fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
